![molecular formula C13H12BrN B1607333 N-benzyl-4-bromoaniline CAS No. 2879-83-6](/img/structure/B1607333.png)
N-benzyl-4-bromoaniline
Overview
Description
N-Benzyl-4-bromoaniline is an organic compound with the molecular formula C13H12BrN It is a derivative of aniline, where the aniline nitrogen is substituted with a benzyl group and a bromine atom is attached to the para position of the benzene ring
Mechanism of Action
Target of Action
The primary target of N-benzyl-4-bromoaniline is the benzylic position of the benzene ring . The benzylic position is the carbon atom of an alkyl group attached to the benzene ring . This position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed .
Mode of Action
This compound interacts with its target through a free radical reaction . In the initiating step, this compound loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom from the benzylic position to form succinimide . The resulting benzylic radical then reacts with this compound to form the brominated compound .
Biochemical Pathways
The reaction of this compound primarily affects the pathway of free radical bromination . This pathway involves the generation of a free radical at the benzylic position, which then reacts with this compound to form the brominated compound . The downstream effects of this pathway include the formation of a more reactive species that can undergo further reactions .
Pharmacokinetics
The compound’s reactivity suggests that it may be rapidly metabolized in the body . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular effect of this compound’s action is the bromination of the benzene ring at the benzylic position . This results in the formation of a more reactive species that can participate in further reactions
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the rate of the free radical reaction may be affected by temperature and the presence of other reactive species . Additionally, the stability of this compound may be influenced by factors such as pH and the presence of light .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-bromoaniline typically involves a multi-step process:
Nitration of Benzene: Benzene is nitrated using concentrated nitric acid and sulfuric acid to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline using tin and hydrochloric acid.
Bromination: Aniline is brominated using bromine in the presence of a suitable solvent to form 4-bromoaniline.
N-Benzylation: Finally, 4-bromoaniline is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-bromoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the benzyl and aniline moieties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Products include benzyl alcohol or benzaldehyde derivatives.
Reduction: Products include reduced forms of the benzyl or aniline groups
Scientific Research Applications
Scientific Research Applications
N-benzyl-4-bromoaniline has numerous applications across different scientific disciplines:
Organic Chemistry
- Building Block : It serves as an essential precursor in the synthesis of various organic compounds, facilitating the development of new materials with specific properties.
- Reaction Mechanisms : The compound is used to study reaction mechanisms due to its ability to participate in diverse chemical reactions.
Medicinal Chemistry
- Drug Development : this compound is explored for its potential therapeutic applications, particularly in drug development targeting diseases such as tuberculosis and cancer.
- Antimicrobial Activity : Studies have indicated that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further drug development .
Biological Research
- Anti-inflammatory Properties : Research has shown that derivatives like N-benzyl-4-bromobenzamide demonstrate significant anti-inflammatory effects by inhibiting cytokine production in human gingival fibroblasts .
- Antimycobacterial Evaluation : A study indicated that derivatives of this compound showed promising activity against Mycobacterium tuberculosis, with lower minimum inhibitory concentrations (MICs) observed for halogenated compounds.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
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Antimicrobial Evaluation :
- A series of derivatives were synthesized and tested against M. tuberculosis, showing promising results with some compounds exhibiting MIC values as low as 2.7 µM.
- Anti-inflammatory Effects :
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Hydrolysis Studies :
- Research on hydrolysis reactions demonstrated that this compound can undergo nucleophilic aromatic substitution (S_NAr), further supporting its versatility in biological applications.
Comparison with Similar Compounds
4-Bromoaniline: Lacks the benzyl group, making it less bulky and potentially less reactive in certain contexts.
N-Benzyl-4-chloroaniline: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
N-Benzyl-4-fluoroaniline: Contains a fluorine atom, which can significantly alter its chemical properties and biological interactions
Uniqueness: N-benzyl-4-bromoaniline is unique due to the combination of the benzyl and bromine substituents, which confer distinct chemical and physical properties. This makes it a valuable compound for specific synthetic and research applications.
Biological Activity
N-benzyl-4-bromoaniline is a compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, highlighting its antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and case studies.
Chemical Structure and Properties
This compound (CHBrN) features a bromine atom at the para position of the aniline ring, which is known to influence its reactivity and biological activity. The presence of the benzyl group enhances lipophilicity, potentially affecting the compound's ability to cross biological membranes.
Biological Activities
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated a series of compounds derived from this structure against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with bromine substitutions showed enhanced activity compared to their non-brominated analogs .
2. Anticancer Properties
The anticancer potential of this compound has been explored in several studies. For instance, a synthesized derivative was tested for its efficacy against different cancer cell lines. The compound displayed cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC values indicating potent activity comparable to established chemotherapeutics .
3. Antitubercular Activity
In a significant study focused on tuberculosis, derivatives of this compound were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. Some derivatives exhibited minimal inhibitory concentrations (MICs) similar to first-line drugs like isoniazid, suggesting potential as new therapeutic agents against drug-resistant strains .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. Mechanistically, it may act as an enzyme inhibitor or interfere with cellular processes such as DNA replication and protein synthesis. For example, it has been suggested that the compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
Case Studies
Case Study 1: Antimicrobial Evaluation
A comprehensive study examined the antimicrobial efficacy of this compound against a panel of clinical isolates. The results indicated that the compound effectively inhibited growth in multi-drug resistant strains, highlighting its potential as an alternative treatment option .
Case Study 2: Anticancer Screening
In vitro studies involving various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This mechanism was confirmed through flow cytometry analysis, demonstrating the compound's potential as a lead candidate for further development in cancer therapy .
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with related compounds is presented in Table 1.
Compound Name | Antimicrobial Activity | Anticancer Activity | Antitubercular Activity |
---|---|---|---|
This compound | High | Moderate | High |
N-Benzyl-4-chloroaniline | Moderate | Low | Moderate |
4-Bromoaniline | Low | Moderate | Low |
Properties
IUPAC Name |
N-benzyl-4-bromoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLKZLKCCRFAAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359398 | |
Record name | N-benzyl-4-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2879-83-6 | |
Record name | N-benzyl-4-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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